2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C15H14ClN3OS. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a methoxy group attached to a benzaldehyde moiety, and a thiosemicarbazone group linked to a chlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-methoxybenzaldehyde in ethanol.
- Add N-(3-chlorophenyl)thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives.
Scientific Research Applications
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting metalloenzymes crucial for the survival of microorganisms or cancer cells. Additionally, the compound can interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2-Hydroxy-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
CAS No. |
767332-48-9 |
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Molecular Formula |
C15H14ClN3OS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-20-14-8-3-2-5-11(14)10-17-19-15(21)18-13-7-4-6-12(16)9-13/h2-10H,1H3,(H2,18,19,21)/b17-10+ |
InChI Key |
NRLMZWJEEOFFPF-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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